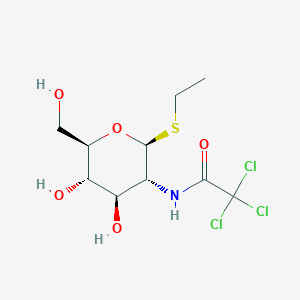![molecular formula C20H15F B12840892 5-Fluoro-7,12-dimethylbenz[a]anthracene CAS No. 794-00-3](/img/structure/B12840892.png)
5-Fluoro-7,12-dimethylbenz[a]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-7,12-dimethylbenz[a]anthracene is a fluorinated derivative of 7,12-dimethylbenz[a]anthracene, a polycyclic aromatic hydrocarbon This compound is of significant interest due to its structural modifications, which impact its biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7,12-dimethylbenz[a]anthracene typically involves the fluorination of 7,12-dimethylbenz[a]anthracene. This can be achieved through various fluorination techniques, including electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may involve solvents like dichloromethane or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring safety protocols for handling fluorinating agents, and implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-7,12-dimethylbenz[a]anthracene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can occur, where the fluorine atom or other positions on the aromatic ring are substituted by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized polycyclic aromatic hydrocarbons.
Reduction: Hydrocarbon derivatives with reduced aromaticity.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-Fluoro-7,12-dimethylbenz[a]anthracene is primarily used in scientific research for its potential applications in cancer studies. It serves as a model compound to study the mechanisms of carcinogenesis and the effects of fluorination on the biological activity of polycyclic aromatic hydrocarbons. Research has shown that fluorinated analogs of carcinogens can be used to develop immunization strategies against cancer .
Mecanismo De Acción
The mechanism of action of 5-Fluoro-7,12-dimethylbenz[a]anthracene involves its interaction with cellular DNA, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound’s fluorination affects its metabolic activation and the formation of reactive intermediates, which interact with DNA .
Comparación Con Compuestos Similares
Similar Compounds
7,12-Dimethylbenz[a]anthracene: The parent compound, known for its carcinogenic properties.
1,4-Dimethyl-2,3-benzophenanthrene: Another polycyclic aromatic hydrocarbon with similar structural features.
9,10-Dimethyl-1,2-benzanthracene: A structurally related compound with carcinogenic activity.
Uniqueness
5-Fluoro-7,12-dimethylbenz[a]anthracene is unique due to the presence of the fluorine atom, which alters its chemical reactivity and biological activity. This modification can impact its carcinogenic potential and its interactions with biological systems, making it a valuable compound for studying the effects of fluorination on polycyclic aromatic hydrocarbons .
Propiedades
Número CAS |
794-00-3 |
|---|---|
Fórmula molecular |
C20H15F |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
5-fluoro-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15F/c1-12-14-7-3-4-8-15(14)13(2)20-17-10-6-5-9-16(17)19(21)11-18(12)20/h3-11H,1-2H3 |
Clave InChI |
AXKHSIBLEVOWME-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt](/img/structure/B12840817.png)
![(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid](/img/structure/B12840825.png)



![4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12840845.png)

![5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3h-imidazo[2,1-a]isoindol-5-ol](/img/structure/B12840861.png)


![(5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one](/img/structure/B12840873.png)



